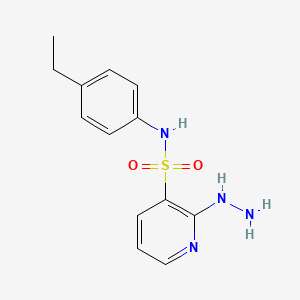

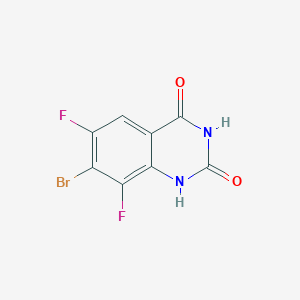

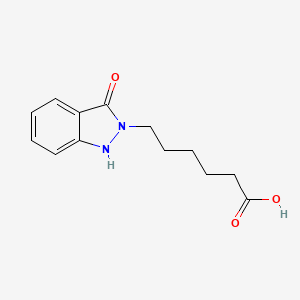

![molecular formula C16H19N3O3S B2757448 ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1013795-84-0](/img/structure/B2757448.png)

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds, such as 1H-pyrazole-5-carboxamide derivatives, have been synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Chemical Reactions Analysis

The chemical reactions involving your compound would likely depend on the specific functional groups present in the molecule. Pyrazole derivatives, for example, have been known to undergo a variety of chemical reactions .Scientific Research Applications

Crystal Structure and DFT Study

Ethyl 1-(2-(Hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a related compound, has been extensively studied for its crystal structure using X-ray diffraction. This research provides insight into the molecular structure, including dihedral angles and hydrogen-bonding interactions, which are crucial for understanding the chemical properties and potential applications of similar compounds (Zhou et al., 2017).

Reaction Mechanisms

The compound has been involved in various chemical reactions, such as the unexpected reaction with thiourea, demonstrating its reactivity and potential for creating new chemical entities. These reactions often involve complex mechanisms like ANRORC rearrangement, providing a deeper understanding of its chemical behavior (Ledenyova et al., 2018).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of new heterocyclic systems, such as the formation of 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones. This indicates its role as a precursor in synthesizing complex organic compounds, which can have various applications in medicinal chemistry and material science (Volovenko et al., 1983).

Antimicrobial and Antioxidant Studies

Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and studied for their antimicrobial and antioxidant properties. This suggests potential applications in developing new pharmaceuticals or biochemical compounds (Raghavendra et al., 2016).

Synthesis of Pyran, Pyridine, and Pyridazine Derivatives

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, similar in structure, have been utilized to synthesize pyran, pyridine, and pyridazine derivatives. These compounds are significant in the field of organic synthesis and could have implications in developing new materials or drugs (Mohareb et al., 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are fungi and insects , specifically Erysiphe graminis and Aphis fabae . These organisms pose a significant threat to crop production worldwide .

Mode of Action

The compound’s efficacy is comparable to commercial fungicides and insecticides such as Thifluzamide, Azoxystrobinare, and Tolfenpyrad .

Biochemical Pathways

The compound likely affects multiple biochemical pathways within the target organisms, leading to their death . .

Pharmacokinetics

Its potent fungicidal and insecticidal activities suggest that it has good bioavailability .

Result of Action

The compound exhibits potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . For instance, one derivative of the compound showed 85.7% mortality against A. fabae at a concentration of 12.5 mg/L .

Future Directions

properties

IUPAC Name |

ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-22-16(21)13-10-6-5-7-12(10)23-15(13)17-14(20)11-8-9(2)18-19(11)3/h8H,4-7H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRMOWCTCCTROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NN3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

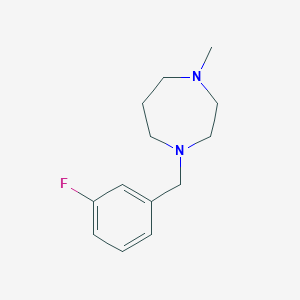

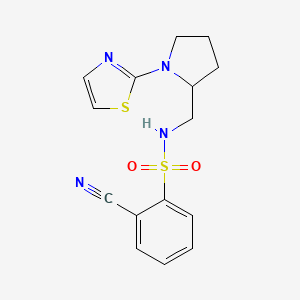

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)

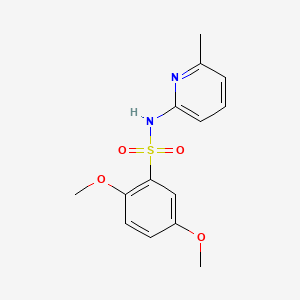

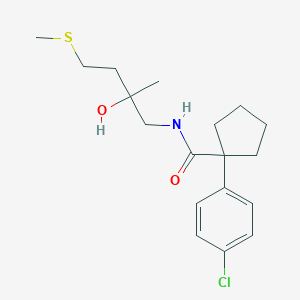

![N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2757368.png)

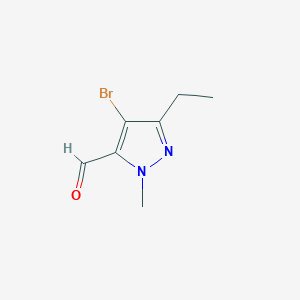

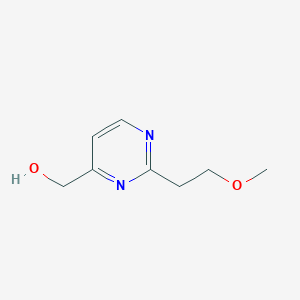

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)

![3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2757378.png)